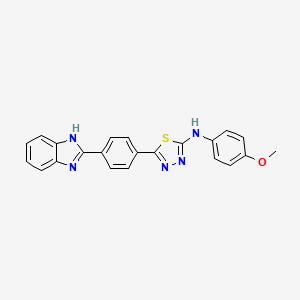
Anti-inflammatory agent 58
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 58 is a compound known for its potent anti-inflammatory properties. It exhibits inhibition of interleukin-1 beta with an IC50 value of 1.08 micromolar and suppresses pro-inflammatory gene expression, protein secretion, and nuclear factor kappa B phosphorylation . This compound is primarily used in research settings to study inflammation and related pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 58 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . The reaction conditions often involve moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent and high-quality production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Anti-inflammatory agent 58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Anti-inflammatory agent 58 has a wide range of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and pathways related to inflammation.
Biology: Investigates cellular responses to inflammation and the role of specific genes and proteins.
Medicine: Explores potential therapeutic uses for treating inflammatory diseases and conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
作用機序
The mechanism of action of Anti-inflammatory agent 58 involves the inhibition of interleukin-1 beta and suppression of pro-inflammatory gene expression . It also inhibits nuclear factor kappa B phosphorylation, which plays a crucial role in the inflammatory response. The compound targets specific molecular pathways involved in inflammation, making it a valuable tool for studying these processes.
類似化合物との比較
Anti-inflammatory agent 58 is unique in its specific inhibition of interleukin-1 beta and nuclear factor kappa B phosphorylation. Similar compounds include:
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes.
Corticosteroids: Such as prednisone, which suppress a broad range of inflammatory pathways.
Biologics: Such as monoclonal antibodies targeting specific cytokines like tumor necrosis factor-alpha.
This compound stands out due to its specific molecular targets and potent inhibitory effects, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H18BrN5O3 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
(2R,4R)-2-[[6-[(3-bromophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18BrN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
InChIキー |
NUVPVFJXKPLHFQ-HCYNLOQUSA-N |
異性体SMILES |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
正規SMILES |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)

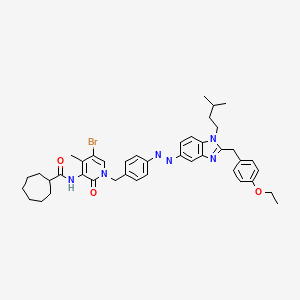
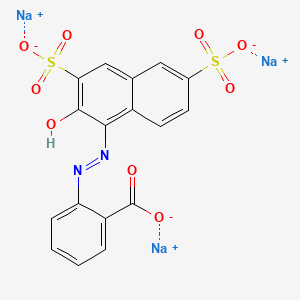

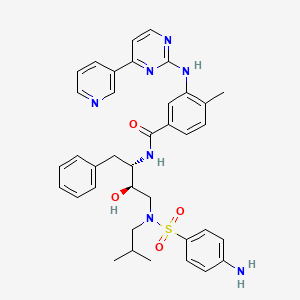
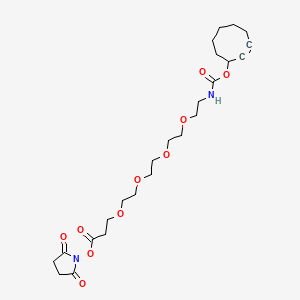

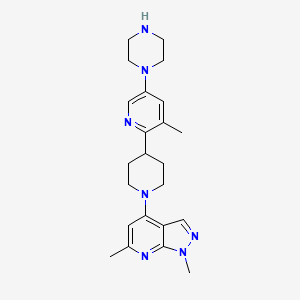


![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
